molecular formula C11H9BrN2O4 B1413936 Ethyl 2-bromo-6-cyano-3-nitrophenylacetate CAS No. 1805574-27-9

Ethyl 2-bromo-6-cyano-3-nitrophenylacetate

Cat. No.: B1413936
CAS No.: 1805574-27-9
M. Wt: 313.1 g/mol
InChI Key: NDZHBHMMZPVVMK-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-3-nitrophenylacetate, also known as bromoxynil ethyl ester, is a synthetic herbicide. It is widely used in agricultural and horticultural industries to control weed growth. The compound has a molecular formula of C11H9BrN2O4 and a molecular weight of 313.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-6-cyano-3-nitrophenylacetate typically involves the bromination of ethyl phenylacetate followed by nitration and cyanation. The reaction conditions often require the use of bromine, nitric acid, and cyanide sources under controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-3-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted phenylacetates.

    Reduction: Formation of 2-amino-6-cyano-3-nitrophenylacetate.

    Hydrolysis: Formation of 2-bromo-6-cyano-3-nitrophenylacetic acid.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-3-nitrophenylacetate is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-cyano-3-nitrophenylacetate involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-cyano-3-nitrophenylacetate
  • Ethyl 2-chloro-6-cyano-3-nitrophenylacetate
  • Ethyl 2-bromo-6-cyano-4-nitrophenylacetate

Uniqueness

Ethyl 2-bromo-6-cyano-3-nitrophenylacetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine, cyano, and nitro groups make it a versatile intermediate in organic synthesis and a potent herbicide.

Properties

IUPAC Name

ethyl 2-(2-bromo-6-cyano-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-10(15)5-8-7(6-13)3-4-9(11(8)12)14(16)17/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZHBHMMZPVVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-6-cyano-3-nitrophenylacetate
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Ethyl 2-bromo-6-cyano-3-nitrophenylacetate
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